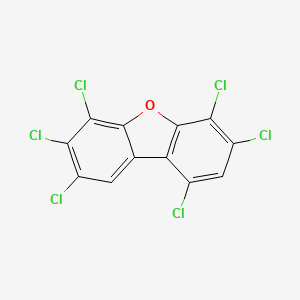

1,3,4,6,7,8-Hexachlorodibenzofuran

Description

Contextualizing Polychlorinated Dibenzofurans (PCDFs) in Environmental Chemistry

Polychlorinated dibenzofurans (PCDFs) represent a group of organic compounds where one to eight hydrogen atoms on the dibenzofuran (B1670420) structure are replaced by chlorine atoms. wikipedia.org These compounds, along with their structurally similar counterparts, polychlorinated dibenzo-p-dioxins (PCDDs), are often collectively, though inaccurately, referred to as "dioxins". wikipedia.orgchemistry-matters.com PCDFs are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. chemistry-matters.comisotope.com These include the manufacturing of certain chemicals, the chlorine bleaching of paper pulp, and the incineration of organic materials in the presence of chlorine. isotope.com

From an environmental chemistry standpoint, PCDFs are of significant concern due to their persistence, bioaccumulation, and toxicity. isotope.comebi.ac.uk They are resistant to degradation by photolytic, biological, and chemical processes in the environment. ebi.ac.uktandfonline.com Their lipophilic (fat-loving) nature leads to their accumulation in the fatty tissues of animals, resulting in biomagnification through the food chain. ebi.ac.ukmst.dk The family of PCDFs consists of 135 different congeners, with their environmental and toxicological impact varying based on the number and position of chlorine atoms. nih.gov

Academic Significance of Hexachlorodibenzofuran Congeners, including 1,3,4,6,7,8-Hexachlorodibenzofuran

Within the broad class of PCDFs, hexachlorodibenzofuran (HxCDF) congeners are those that have six chlorine atoms. The specific placement of these chlorine atoms on the dibenzofuran structure results in different isomers, each with unique chemical and toxicological properties. The academic significance of HxCDF congeners, particularly those with chlorine atoms in the 2, 3, 7, and 8 positions, lies in their potential toxicity. chemistry-matters.com This toxicity is primarily mediated through their interaction with the aryl hydrocarbon (Ah) receptor. mst.dknih.gov

The congener 1,3,4,6,7,8-Hexachlorodibenzofuran is one such HxCDF. Its structure and properties are of interest to researchers studying the environmental fate and toxicological effects of PCDFs. The arrangement of chlorine atoms in this specific congener influences its environmental behavior and biological activity.

Current Research Landscape and Gaps Pertaining to 1,3,4,6,7,8-Hexachlorodibenzofuran

Current research on HxCDF congeners, including 1,3,4,6,7,8-Hexachlorodibenzofuran, focuses on several key areas:

Analytical Methodology: Developing and refining analytical techniques, such as high-resolution gas chromatography/mass spectrometry (HRGC/MS), to accurately detect and quantify specific congeners in complex environmental matrices like soil, water, and biological tissues. chemistry-matters.com

Environmental Fate and Transport: Investigating the persistence, transformation, and movement of these compounds in the environment. tandfonline.com This includes studying their partitioning between air, water, and soil, as well as their bioaccumulation in food webs.

Toxicological Assessment: Determining the relative potencies of different HxCDF congeners to induce toxic effects. This often involves the use of in vitro bioassays, such as the ethoxyresorufin-O-deethylase (EROD) induction assay, and the development of toxic equivalency factors (TEFs) to assess the risk of complex mixtures. usgs.gov

A significant research gap remains in fully understanding the congener-specific behavior of less-studied HxCDFs like 1,3,4,6,7,8-Hexachlorodibenzofuran. While much is known about the most toxic 2,3,7,8-substituted congeners, detailed data on the environmental prevalence, degradation pathways, and complete toxicological profiles of other isomers are often limited. Further research is needed to fill these knowledge gaps to enable more comprehensive risk assessments of PCDF mixtures found in the environment.

| Property | Value |

| Molecular Formula | C₁₂H₂Cl₆O |

| Molecular Weight | 374.86 g/mol |

| CAS Number | 57117-44-9 |

| Synonyms | 1,2,3,6,7,8-HxCDF |

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-2-6(15)9(17)12-7(4)3-1-5(14)8(16)10(18)11(3)19-12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTZINCGZYXZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075264 | |

| Record name | Dibenzofuran, 1,3,4,6,7,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-75-9 | |

| Record name | 1,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,3,4,6,7,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R182JHN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Transport Dynamics of 1,3,4,6,7,8 Hexachlorodibenzofuran

Occurrence in Atmospheric Compartments

Prevalence and Partitioning in Aquatic and Sediment Systems

PCDFs are recognized as persistent organic pollutants in the environment. isotope.com Once they enter aquatic systems, their behavior is largely dictated by their high lipophilicity and low water solubility.

Studies have confirmed the presence of various PCDF congeners in freshwater ecosystems. For example, a comparative analysis of Great Lakes fish extracts identified a range of polychlorinated dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) congeners. caymanchem.com Another isomer, 2,3,4,6,7,8-Hexachlorodibenzofuran, has been specifically identified in freshwater fish. caymanchem.com However, specific monitoring data quantifying the concentration of 1,3,4,6,7,8-Hexachlorodibenzofuran in freshwater columns is limited in the available scientific literature.

Sediments often act as a major sink for persistent hydrophobic compounds like PCDFs. These chemicals can accumulate in the bottom materials of rivers, lakes, and oceans. epa.gov Analytical methods developed by the U.S. Environmental Protection Agency, such as Method 8280, are designed to detect and measure a variety of PCDF congeners in soil and sediment at part-per-trillion or part-per-billion concentrations. epa.govepa.gov These methods are capable of identifying several HxCDF isomers, indicating the analytical capability to assess sediment contamination. epa.gov Despite this, specific concentration data for 1,3,4,6,7,8-Hexachlorodibenzofuran in sediment assessments are not widely reported in the reviewed sources.

Terrestrial Environmental Concentrations (e.g., Soil)

Similar to sediments, soil can be a significant reservoir for PCDFs, particularly near emission sources. The isomer 2,3,4,6,7,8-Hexachlorodibenzofuran has been found in soil near municipal waste incinerators. caymanchem.com Monitoring studies of background soil concentrations have detected various HxCDF congeners, though data for the 1,3,4,6,7,8- isomer is often not specified. For example, a dataset of soil samples reported concentrations for multiple HxCDF congeners but did not include 1,3,4,6,7,8-Hexachlorodibenzofuran. ca.gov

Table 1: Reported Soil Concentrations for select Hexachlorodibenzofuran (HxCDF) Isomers in Background Samples

| Compound | CAS Number | Detection Frequency | Min-Max Concentration (pg/g) | Mean Concentration (pg/g) |

| 1,2,3,4,7,8-HxCDF | 70648-26-9 | 5 / 7 (71%) | 0.114 - 3.507 | 0.852 |

| 1,2,3,6,7,8-HxCDF | 57117-44-9 | 7 / 7 (100%) | 0.34 - 2.158 | 0.901 |

| 1,2,3,7,8,9-HxCDF | 72918-21-9 | 7 / 7 (100%) | 0.426 - 5.769 | 2.314 |

| 2,3,4,6,7,8-HxCDF | 60851-34-5 | 1 / 7 (14%) | 0.614 - 0.614 | 0.614 |

| Data sourced from a historical remedial investigation and may not be representative of all soil types or locations. Data for 1,3,4,6,7,8-Hexachlorodibenzofuran was not reported in this dataset. ca.gov |

Bioaccumulation and Trophic Transfer Mechanisms

Bioaccumulation is a key process in the environmental fate of PCDFs. It involves the uptake of a chemical from all environmental sources (water, food, sediment) into an organism. skb.se The potential for a chemical to bioaccumulate is often expressed as a bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment at steady state. skb.seeuropa.eu

Due to their lipophilic nature, PCDFs tend to accumulate in the fatty tissues of aquatic organisms like fish. ca.gov Dietary uptake is considered a more significant pathway than direct uptake from water for many PCDF congeners. ca.gov Most bioaccumulation studies have focused on the 17 congeners that have chlorine substitutions at the 2,3,7,8 positions, as these are considered the most toxicologically relevant. ca.gov Consequently, specific bioconcentration factors (BCFs) or bioaccumulation factors (BAFs) for the 1,3,4,6,7,8-Hexachlorodibenzofuran isomer are not available in the reviewed scientific literature. General BCF values have been reported for other HxCDF isomers and related compounds, but these are not directly applicable to the specific congener of interest. ca.gov

Biomagnification Across Food Webs

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. Persistent and lipophilic compounds like 1,3,4,6,7,8-Hexachlorodibenzofuran are particularly susceptible to this process. They accumulate in the fatty tissues of organisms and are transferred from prey to predator, leading to significantly higher concentrations at the top of the food web.

Table 1: Trophic Magnification Factor (TMF) for 1,3,4,6,7,8-Hexachlorodibenzofuran (Note: This table reflects the lack of specific data in publicly available scientific literature.)

| Food Web Type | Geographic Location | Trophic Magnification Factor (TMF) | Reference |

|---|---|---|---|

| Aquatic | Data Not Available | Data Not Available | N/A |

| Terrestrial | Data Not Available | Data Not Available | N/A |

Presence in Biological Matrices as Exposure Indicators

The detection of 1,3,4,6,7,8-Hexachlorodibenzofuran in human biological matrices such as breast milk and serum serves as a direct indicator of human exposure. As this compound accumulates in fatty tissues, it can be mobilized and excreted in breast milk, representing a potential route of exposure for nursing infants. Similarly, its presence in blood serum reflects the body burden of the compound.

While extensive data exists for more common dioxins and furans, specific concentration data for 1,3,4,6,7,8-Hexachlorodibenzofuran is limited. It has been included as an analyte in studies monitoring human exposure to complex mixtures of pollutants, such as those investigating the health effects on "Yusho" patients who were exposed to high levels of PCBs and PCDFs. researchgate.net However, in such studies, it is often not one of the most prevalent or toxicologically significant congeners found. researchgate.net

For instance, a draft report by the U.S. Environmental Protection Agency (EPA) from 1986 noted that polychlorinated dibenzodioxins and dibenzofurans had been detected in breast milk from various countries. epa.gov More recent and specific quantitative data for the 1,3,4,6,7,8-isomer in human serum or breast milk from general population studies are not widely reported in readily accessible literature. The H4IIE cell bioassay, a tool for screening dioxin-like chemicals, has been used in biomonitoring studies that could include this isomer as part of a complex mixture. unl.edu

Table 2: Reported Presence of 1,3,4,6,7,8-Hexachlorodibenzofuran in Human Biological Matrices (Note: Quantitative data from broad population studies are limited. The information below is based on mentions in specific contexts.)

| Biological Matrix | Population Group | Findings / Concentration | Reference |

|---|---|---|---|

| Human Breast Milk | Yusho Patients (Japan) | Included in congener-specific analysis; not a primary contributor to total TEQ. | researchgate.net |

| Human Breast Milk | General Population | PCDFs as a class have been detected. Specific data for this isomer is not detailed. | epa.gov |

| Human Serum | General Population | Included in analytical methods for PCDF detection. Specific concentration data is not readily available. | researchgate.net |

Investigating Formation Pathways of Hexachlorodibenzofurans

Incineration and Thermal Processes as Primary Sources

Thermal processes, particularly those involving the combustion of organic matter in the presence of chlorine, are significant sources of hexachlorodibenzofurans (HxCDFs). isotope.com These compounds are found in the emissions of municipal waste incinerators and other industrial thermal operations. ca.govcaymanchem.com

Municipal waste incinerators are a well-documented source of PCDF emissions. nih.govscies.org The formation of these compounds occurs in the post-combustion zone of the incinerator at temperatures below 600°C. scispace.com The reactions are often catalyzed by metal ions present in fly ash, which is carried with the off-gas. scispace.com Dibenzofuran (B1670420) on fly ash can be converted to PCDFs in an atmosphere containing nitrogen, oxygen, and hydrogen chloride, with a particular tendency to form 2,3,7,8-substituted congeners. scispace.comepa.gov The process is consistent with an electrophilic aromatic substitution mechanism. epa.gov

The composition of the waste stream, including the presence of chlorinated materials, significantly influences the amount and type of PCDFs formed. The stable operation of the incinerator and the effectiveness of air pollution control systems are crucial in minimizing emissions. scies.org

Table 1: Emission Factors of PCDD/Fs from a Municipal Solid Waste Incinerator

| Parameter | Unit | MSW Incineration | Co-incineration (IW#1) | Co-incineration (IW#2) |

| Average Feeding Rate (MSW) | t/h | 12.50 | 10.16 | 10.16 |

| Average Feeding Rate (IW) | t/h | 0 | 2.44 | 2.53 |

| Boiler Load | % | >70 | >70 | >70 |

| Source: Adapted from Ying et al., 2023. scies.org IW#1 and IW#2 refer to different types of industrial waste. |

Besides municipal waste incineration, other industrial thermal operations contribute to the formation and release of HxCDFs. These include metal recovery facilities, open burn sites, and railroad car incineration facilities. caymanchem.comcaymanchem.com The combustion of industrial waste, which may contain a variety of organic and chlorinated compounds, can lead to the generation of PCDFs. scies.org For instance, 1,2,3,6,7,8-Hexachlorodibenzofuran has been detected in the soil near municipal waste incinerators. caymanchem.com

The formation of HxCDFs is fundamentally linked to incomplete combustion. When organic materials are burned without sufficient oxygen, the process can lead to the synthesis of complex chlorinated aromatic compounds. The presence of precursor compounds is a critical factor in the formation of PCDFs.

There are two primary pathways for PCDF formation from precursors:

De novo synthesis: This pathway involves the formation of PCDFs from macromolecular carbon structures in the presence of a chlorine source and a catalyst, such as copper compounds, at temperatures around 300-400°C. scispace.comresearchgate.net

Precursor pathway: This involves the transformation of specific chlorinated precursor compounds into PCDFs. scies.orgresearchgate.net

Key precursor compounds for PCDFs include:

Chlorophenols (CPs) researchgate.netresearchgate.net

Polychlorinated biphenyls (PCBs) nih.gov

Dibenzofuran scispace.comepa.gov

The specific isomers of the precursor compounds and the reaction conditions, such as temperature, influence the resulting PCDF congener profile. researchgate.net

Industrial Chemical Manufacturing By-product Generation

Hexachlorodibenzofurans are known to be formed as unwanted byproducts during the manufacturing of certain chlorinated chemicals. nih.govnih.gov

Polychlorinated dibenzofurans, including HxCDFs, can be formed during the production of Polychlorinated Biphenyls (PCBs). Furthermore, the combustion of PCBs, such as in fires or explosions involving PCB-containing electrical equipment, can also lead to the formation of PCDFs. nih.gov

The synthesis of chlorophenols and their derivatives can lead to the formation of PCDFs as unintended contaminants. researchgate.net The pyrolysis of chlorophenols, particularly at elevated temperatures (above 400°C), can result in the formation of a complex mixture of PCDDs and PCDFs. researchgate.net The reaction of chlorophenates at around 350°C can also produce PCDFs, in addition to PCDDs. researchgate.net The specific substitution pattern of the resulting PCDFs is not always directly correlated with the starting chlorophenol, especially at higher temperatures, where a wide range of PCDF congeners can be formed from just a few trichlorophenols. researchgate.net

Contributions from Chloralkali and Vinyl Chloride Processes

The production of chlorine and vinyl chloride are significant industrial activities that have been identified as potential sources of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs.

The chlor-alkali process , which involves the electrolysis of sodium chloride solution (brine) to produce chlorine and caustic soda, has been shown to generate PCDFs. flemingcollege.caepa.gov Laboratory-scale studies have demonstrated that high concentrations of PCDFs can be formed, particularly when using graphite (B72142) electrodes. flemingcollege.ca The formation mechanism involves the successive chlorination of dibenzofuran, which may be present in materials like tar pitch added to the process. flemingcollege.ca Research has identified a characteristic "chlorine pattern" of PCDF congeners formed during this process. The dominant isomers are typically those with chlorine atoms in the 2, 3, 7, and 8 positions. While various hexachlorodibenzofuran (HxCDF) isomers are formed, studies have highlighted a predominance of specific marker congeners.

Table 1: Dominant PCDF Congeners in the Chlor-Alkali Process

| Homologue Group | Dominant Congeners |

|---|---|

| Tetrachlorodibenzofurans (TCDFs) | 1,2,7,8-TCDF and 2,3,7,8-TCDF |

| Pentachlorodibenzofurans (PCDFs) | 1,2,3,7,8-PentaCDF |

| Hexachlorodibenzofurans (HxCDFs) | 1,2,3,4,7,8-HexaCDF |

Source: flemingcollege.ca

The vinyl chloride monomer (VCM) production process is another potential source of PCDF formation. VCM is a key precursor for polyvinyl chloride (PVC) plastic. cdc.govnih.gov The most common production method involves the thermal cracking of 1,2-dichloroethane (B1671644) (ethylene dichloride or EDC). nih.govresearchgate.net This high-temperature process can lead to the formation of chlorinated hydrocarbon byproducts. researchgate.net

A study conducted by The Vinyl Institute analyzed samples from EDC, VCM, and PVC manufacturing facilities in the United States and Canada. The results showed no detectable levels of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in any sample. epa.gov Trace concentrations of other PCDD/Fs were found in a limited number of PVC resin and EDC product samples, with treated wastewater containing low parts-per-quadrillion (ppq) concentrations. epa.gov However, these results were reported in terms of toxic equivalents (TEQ), which primarily accounts for the most toxic congeners and does not provide a detailed profile of all PCDF isomers, including 1,3,4,6,7,8-Hexachlorodibenzofuran.

Presence in Pulp and Paper Industry Effluents

The pulp and paper industry has historically been a significant source of PCDF emissions, particularly from bleaching processes that used elemental chlorine. epa.gov The use of chlorine gas for bleaching pulp was found to produce 2,3,7,8-TCDF and other related compounds.

Effluents from chlorine-bleached kraft pulp mills exhibit a distinct PCDF congener pattern, which is typically dominated by tetrachlorinated congeners. However, studies of downstream river sediments have shown an increased relative contribution of more highly chlorinated congeners, including hexa-, hepta-, and octachlorinated dibenzofurans. This is attributed to the tendency of these higher chlorinated compounds to partition more readily into sediments.

An EPA report on the pulp, paper, and paperboard industry lists various PCDF isomers of concern, including several hexachlorodibenzofuran congeners such as 1,2,3,4,7,8-HxCDF, 1,2,3,6,7,8-HxCDF, 1,2,3,7,8,9-HxCDF, and 2,3,4,6,7,8-HxCDF. epa.gov The specific isomer 1,3,4,6,7,8-Hexachlorodibenzofuran is not explicitly listed in this particular table, but the presence of other HxCDF isomers indicates that this class of compounds is relevant to the industry's environmental impact.

In response to environmental concerns, the industry has largely transitioned to Elemental Chlorine Free (ECF) bleaching processes. ECF uses chlorine dioxide instead of elemental chlorine gas, a change that virtually eliminates the formation of dioxins and furans. Totally Chlorine Free (TCF) bleaching, which uses agents like hydrogen peroxide and ozone, is another alternative that prevents the formation of these chlorinated compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 1,3,4,6,7,8-Hexachlorodibenzofuran | 1,3,4,6,7,8-HxCDF |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 1,2,3,4,7,8-HxCDF |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 1,2,3,6,7,8-HxCDF |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 1,2,3,7,8,9-HxCDF |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 2,3,4,6,7,8-HxCDF |

| 1,2,7,8-Tetrachlorodibenzofuran | 1,2,7,8-TCDF |

| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8-TCDF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 2,3,7,8-TCDD |

| 1,2,3,7,8-Pentachlorodibenzofuran | 1,2,3,7,8-PentaCDF |

| Polychlorinated dibenzofurans | PCDFs |

| Polychlorinated dibenzo-p-dioxins | PCDDs |

| Hexachlorodibenzofuran | HxCDF |

| Heptachlorodibenzofuran | HpCDF |

| Octachlorodibenzofuran | OCDF |

| Sodium Chloride | - |

| Dibenzofuran | - |

| Vinyl Chloride Monomer | VCM |

| Polyvinyl Chloride | PVC |

| 1,2-dichloroethane | Ethylene dichloride / EDC |

| Chlorine | - |

| Caustic Soda | Sodium Hydroxide |

| Chlorine Dioxide | - |

| Hydrogen Peroxide | - |

Advanced Analytical Methodologies for 1,3,4,6,7,8 Hexachlorodibenzofuran Determination

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS)

The gold standard for the analysis of 1,3,4,6,7,8-HxCDF is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS). This powerful technique provides the necessary separation and detection capabilities for identifying and quantifying this compound at extremely low concentrations. thermofisher.comepa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) recommend methods such as EPA Method 1613 and 8290A, which utilize HRGC/HRMS for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs in various samples. epa.govwell-labs.com

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for 1,3,4,6,7,8-HxCDF are critical to ensure the reliability of the data. lcms.cz These processes involve a systematic approach to define the analytical procedure and confirm that it is suitable for its intended purpose. lcms.cz For trace analysis, this includes demonstrating the method's ability to detect and quantify the analyte at levels relevant to environmental and human health risk assessments. thermofisher.com

Method development focuses on optimizing various parameters of the HRGC/HRMS system, such as the gas chromatography column type, temperature program, and mass spectrometer settings, to achieve the best possible separation and sensitivity for 1,3,4,6,7,8-HxCDF. Validation studies then confirm the performance of the developed method by assessing characteristics like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov The use of isotope dilution techniques, where a known amount of a labeled internal standard (e.g., ¹³C₁₂-1,3,4,6,7,8-HxCDF) is added to the sample at the beginning of the analytical process, is a key component of these methods. This approach corrects for losses of the target analyte during sample preparation and analysis, leading to more accurate quantification. nih.gov

Isomer-Specific Separation Techniques and Challenges

A significant challenge in the analysis of 1,3,4,6,7,8-HxCDF is its separation from other hexachlorodibenzofuran isomers. biocompare.com There are 135 possible PCDF congeners, and many of these have similar physical and chemical properties, making their separation difficult. apvma.gov.au Isomer-specific separation is crucial because the toxicity of PCDFs varies significantly between congeners, with those having chlorine atoms in the 2, 3, 7, and 8 positions being of greatest concern.

High-resolution gas chromatography, employing long capillary columns (e.g., 60 meters) with specific stationary phases like DB-5 or SP-2331, is essential for achieving the necessary separation. ca.gov However, even with these advanced columns, co-elution of some isomers can occur. epa.gov For instance, a DB-5 column may not fully resolve all toxicologically relevant isomers. ca.gov Therefore, the use of a second GC column with a different polarity is often required for confirmation. ca.govepa.gov The challenge lies in selecting the appropriate column combination and optimizing the chromatographic conditions to resolve the target isomer, 1,3,4,6,7,8-HxCDF, from its closely eluting isomers. biocompare.com

Quantification Limits and Performance Characteristics in Environmental Matrices

The quantification limits for 1,3,4,6,7,8-HxCDF in environmental matrices are dependent on the specific matrix and the performance of the analytical method. well-labs.com For water samples, detection limits can be in the low picogram per liter (pg/L) or parts per quadrillion (ppq) range. well-labs.com For solid matrices like soil, sediment, and fly ash, detection limits are typically in the picogram per gram (pg/g) or parts per trillion (ppt) range. well-labs.comwa.gov

The performance of the analytical method is evaluated based on several key characteristics. These include the method detection limit (MDL), which is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, and the practical quantitation limit (PQL), which is the lowest concentration that can be reliably achieved within specified limits of precision and accuracy during routine laboratory operating conditions. nih.gov

| Matrix | Typical Quantification Limit Range | Reference Method |

|---|---|---|

| Water | 10 - 2000 ppq | EPA Method 8290A well-labs.com |

| Soil/Sediment | 1.0 - 200 ppt | EPA Method 8290A well-labs.com |

| Fly Ash | 1.0 - 200 ppt | EPA Method 8290A well-labs.com |

| Ambient Air | <1 fg/m³ | Modified EPA Method TO-9A thermofisher.com |

Comprehensive Sample Preparation and Extraction Protocols

Before instrumental analysis, environmental samples undergo extensive preparation and extraction procedures to isolate and concentrate the 1,3,4,6,7,8-HxCDF and remove interfering substances. thermofisher.com These protocols are matrix-specific and are a critical step in achieving low detection limits. epa.gov

Common extraction techniques include accelerated solvent extraction (ASE), which uses high temperature and pressure to reduce solvent consumption and extraction time. thermofisher.com Following extraction, a multi-step cleanup process is employed. This typically involves a series of chromatographic columns, such as multi-layer silica (B1680970) gel and activated carbon, to separate the PCDFs from other co-extracted compounds like polychlorinated biphenyls (PCBs) and other chlorinated hydrocarbons. sigmaaldrich.com For certain matrices, such as fish tissue and paper pulp, an acid wash treatment may also be used. well-labs.com

Role of Reference Standards in Analytical Quality Assurance

Reference standards are fundamental to the quality assurance of 1,3,4,6,7,8-HxCDF analysis. nih.govca.gov They are highly purified compounds with a certified concentration and are used for several critical purposes:

Instrument Calibration: A series of calibration solutions containing known concentrations of unlabeled 1,3,4,6,7,8-HxCDF and other PCDFs are used to create a calibration curve. epa.gov This curve is then used to determine the concentration of the analyte in the sample extracts.

Isotope Dilution: As previously mentioned, isotopically labeled internal standards (e.g., ¹³C₁₂-1,3,4,6,7,8-HxCDF) are added to every sample before extraction. epa.gov The recovery of these labeled standards is used to correct for the loss of the native analyte during the analytical process, thereby improving the accuracy and precision of the results.

Quality Control: Quality control samples, including method blanks, laboratory control samples, and matrix spikes, are fortified with known amounts of reference standards. epa.gov The analysis of these samples helps to monitor the performance of the entire analytical method, identify any potential contamination, and assess the effect of the sample matrix on the analysis. epa.gov

Environmental Biotransformation and Remediation Strategies for Hexachlorodibenzofurans

Microbial Degradation Mechanisms

Microbial processes are central to the breakdown of chlorinated aromatic compounds in the environment. For hexachlorodibenzofurans, these mechanisms primarily involve anaerobic reductive dechlorination, although the potential for aerobic degradation under certain conditions is also an area of interest.

Anaerobic Reductive Dechlorination Pathways

Under anaerobic conditions, specific microorganisms can utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration. This process involves the removal of chlorine atoms, leading to the formation of less chlorinated and often less toxic daughter compounds.

Research has identified specific microorganisms capable of dechlorinating polychlorinated dibenzofurans. A notable example is a mixed culture containing Dehalococcoides ethenogenes strain 195, which has been shown to dechlorinate 1,2,3,4,7,8-HCDF. nih.gov Dehalococcoides species are strictly anaerobic bacteria that are well-known for their ability to reductively dehalogenate a wide range of chlorinated compounds, including polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.gov The presence of these or similar microorganisms in contaminated sediments is a key factor in the natural attenuation of these pollutants. nih.gov

The reductive dechlorination of hexachlorodibenzofurans proceeds through a stepwise removal of chlorine atoms, leading to the formation of various lesser-chlorinated congeners. In the case of 1,2,3,4,7,8-HCDF dechlorination by a mixed culture containing Dehalococcoides ethenogenes strain 195, the primary dechlorination products are 1,3,4,7,8-pentachlorodibenzofuran (B3065717) and 1,2,4,7,8-pentachlorodibenzofuran. nih.gov These pentachlorodibenzofurans can be further dechlorinated to tetrachlorodibenzofuran congeners, specifically 1,3,7,8-tetrachlorodibenzofuran (B1345142) and 1,2,4,8-tetrachlorodibenzofuran. nih.gov

It is significant that this dechlorination pathway does not produce any 2,3,7,8-substituted congeners, which are among the most toxic forms of chlorinated dibenzofurans. nih.gov This suggests that the microbial reductive dechlorination of certain HCDF congeners can be a detoxification process. nih.gov

Table 1: Dechlorination Products of 1,2,3,4,7,8-HCDF by a Mixed Culture Containing Dehalococcoides ethenogenes strain 195

| Starting Compound | Primary Dechlorination Products | Secondary Dechlorination Products |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 1,3,4,7,8-Pentachlorodibenzofuran | 1,3,7,8-Tetrachlorodibenzofuran |

| 1,2,4,7,8-Pentachlorodibenzofuran | 1,2,4,8-Tetrachlorodibenzofuran |

Data sourced from a study on the dechlorination of 1,2,3,4,7,8-HCDF. nih.gov

The rate and extent of anaerobic dechlorination can be significantly influenced by the presence of other halogenated compounds that can serve as preferred electron acceptors or stimulate the activity of dechlorinating bacteria. The addition of co-amendments has been shown to enhance the dechlorination of HCDFs.

In studies with a mixed culture containing Dehalococcoides ethenogenes strain 195, the addition of 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB) as a co-amendment enhanced the extent of 1,2,3,4,7,8-HCDF dechlorination by approximately three-fold compared to cultures with no additional substrate or those amended with tetrachloroethene (PCE). nih.gov This suggests that the presence of specific halogenated co-substrates can stimulate the growth and activity of the dehalogenating microbial populations, leading to more effective remediation.

Table 2: Effect of Co-amendments on the Dechlorination of 1,2,3,4,7,8-HCDF

| Co-amendment | Enhancement of Dechlorination |

| None | Baseline |

| Tetrachloroethene (PCE) | Minimal |

| 1,2,3,4-Tetrachlorobenzene (1,2,3,4-TeCB) | ~3-fold increase |

Data based on a study investigating the impact of co-amendments on HCDF dechlorination. nih.gov

Potential for Aerobic Biodegradation

Bioremediation Technologies for Contaminated Environments

Bioremediation strategies for environments contaminated with hexachlorodibenzofurans aim to create conditions that favor microbial degradation. These technologies can be broadly categorized as bioaugmentation and biostimulation.

Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site. For HCDF-contaminated sediments, this could involve the addition of cultures enriched with Dehalococcoides species.

Biostimulation , on the other hand, focuses on stimulating the growth and activity of indigenous dechlorinating populations by providing necessary nutrients and electron donors. The addition of co-amendments, as discussed previously, is a form of biostimulation. A combined approach of bioaugmentation and biostimulation may be a feasible strategy for the remediation of sediments contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans.

The success of these technologies depends on a thorough understanding of the specific contaminants present, the indigenous microbial community, and the geochemical conditions of the site.

Abiotic Transformation Processes (e.g., Photolysis)

In addition to biological processes, abiotic transformation can contribute to the degradation of HxCDFs in the environment. Photolysis, or degradation by light, is a significant abiotic process for PCDD/Fs, particularly in aquatic environments and on surfaces exposed to sunlight.

The photodegradation of PCDFs occurs when the molecule absorbs ultraviolet (UV) light, leading to the cleavage of carbon-chlorine bonds. Studies have shown that the rate of photolysis is influenced by several factors, including the degree of chlorination and the medium in which the compound is dissolved. nih.gov

In laboratory experiments exposing selected PCDFs to UV light (300 nm), photolysis rates were found to be significantly faster than those under natural sunlight, with half-lives ranging from minutes to hours in the lab versus hours to days in sunlight. nih.gov This difference is attributed to the lower intensity of UV radiation in the 300 nm range within the solar spectrum. Generally, photodegradation rates tend to decrease as the number of chlorine atoms on the molecule increases. However, exceptions have been noted. The primary mechanism of photodegradation does not appear to be simple reductive dechlorination, as the extent of this process was found to be less than 20% in aqueous solutions. nih.gov The solvent also plays a critical role; for PCDFs, photolysis rates were higher in pure water compared to a 60% acetonitrile/water solution, a reversal of the trend observed for PCDDs, which may be related to the higher polarity of PCDFs. nih.gov

Molecular Mechanisms of Action and Receptor Interactions of Dioxin Like Hexachlorodibenzofurans

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The activation of the AhR is the initiating step in the mechanism of action for 1,3,4,6,7,8-HxCDF and related halogenated aromatic hydrocarbons (HAHs). escholarship.org The AhR is a member of the basic Helix-Loop-Helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors. nih.govnih.gov In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. nih.gov

Halogenated aromatic hydrocarbons, including PCDFs, are recognized as high-affinity ligands for the AhR. escholarship.org The binding affinity of a specific PCDF congener is a critical determinant of its potency and is largely dictated by its molecular structure, specifically the number and position of the chlorine atoms. whoi.edu These structural features determine how well the ligand fits into the binding pocket of the AhR.

Upon binding 1,3,4,6,7,8-HxCDF, the AhR undergoes a conformational change. This transformation facilitates the dissociation of the receptor from its cytoplasmic protein complex and its subsequent translocation into the nucleus. escholarship.orgnih.gov Inside the nucleus, the activated ligand-receptor complex dimerizes with the AhR Nuclear Translocator (ARNT), another bHLH/PAS protein. nih.govescholarship.org This heterodimer, AhR/ARNT, is the form that is capable of binding to specific DNA sequences. escholarship.org

A primary and well-documented consequence of AhR activation by compounds like 1,3,4,6,7,8-HxCDF is the induction of a battery of xenobiotic-metabolizing enzymes. t3db.ca The AhR/ARNT heterodimer binds to specific DNA recognition sites known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs), located in the promoter regions of target genes. t3db.canih.govescholarship.org

This binding event initiates the transcription of several genes, most notably those encoding for Cytochrome P450 enzymes. The induction of CYP1A1 and CYP1B1 is a hallmark response to AhR activation by PCDFs. t3db.canih.govnih.gov These enzymes are involved in the metabolism of a wide range of foreign compounds. t3db.ca The induction of CYP1A1, in particular, is frequently used as a biomarker for exposure to and the potency of AhR agonists. escholarship.orgfood.gov.uk Studies have shown that the induction of CYP1A1 can lead to increased oxidative DNA damage, a process implicated in carcinogenesis. nih.gov

Table 1: Key Proteins in the AhR Signaling Pathway

| Protein | Class | Role |

|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | bHLH/PAS Transcription Factor | Binds ligands like HxCDFs, initiating the signaling cascade. nih.govnih.gov |

| AhR Nuclear Translocator (ARNT) | bHLH/PAS Transcription Factor | Dimerizes with the ligand-bound AhR in the nucleus to form a functional DNA-binding complex. nih.govescholarship.org |

| Cytochrome P450 1A1 (CYP1A1) | Phase I Metabolizing Enzyme | Gene expression is strongly induced by the AhR/ARNT complex; its activity is a marker of AhR activation. t3db.canih.govescholarship.org |

| Cytochrome P450 1B1 (CYP1B1) | Phase I Metabolizing Enzyme | Another key enzyme whose expression is upregulated by AhR activation. t3db.canih.gov |

The AhR signaling pathway is regulated by a negative feedback mechanism involving the Aryl Hydrocarbon Receptor Repressor (AhRR). nih.gov The AhRR is structurally similar to the AhR but lacks a functional ligand-binding domain. nih.gov Its gene also contains DREs in its promoter region, and therefore, its expression is induced following the activation of the AhR by a ligand.

Once expressed, the AhRR competes with the AhR for dimerization with ARNT. The resulting AhRR/ARNT heterodimer can bind to DREs but fails to activate transcription, effectively repressing the activity of the AhR. nih.gov Therefore, potent AhR agonists like 1,3,4,6,7,8-HxCDF are expected to induce the expression of AhRR, which in turn serves to attenuate the very signaling pathway that led to its production. nih.gov

Intracellular Signaling Pathways and Gene Expression Regulation

The activation of the AhR by 1,3,4,6,7,8-HxCDF triggers a cascade of events that extends beyond the induction of metabolizing enzymes. The receptor influences numerous intracellular signaling pathways and regulates a broad spectrum of genes. t3db.canih.gov

The primary pathway involves the ligand-dependent activation of the AhR, its translocation to the nucleus, dimerization with ARNT, and subsequent binding to DREs, leading to changes in gene transcription. nih.govescholarship.org Beyond the well-known induction of CYP family genes, this pathway affects genes involved in cell cycle regulation and cell differentiation. t3db.canih.gov For instance, AhR signaling can alter the Wnt/β-catenin pathway and influence the proteasomal degradation of steroid hormone receptors. nih.gov It has also been shown to regulate the circadian clock by affecting the expression of the core component PER1. t3db.cat3db.ca

Table 2: Examples of Genes and Pathways Regulated by AhR Activation

| Gene/Pathway | Function | Consequence of AhR Activation |

|---|---|---|

| CYP1A1, CYP1B1 | Xenobiotic Metabolism | Increased expression and metabolic activity. t3db.canih.gov |

| AhRR | Signal Transduction | Increased expression, leading to negative feedback on the AhR pathway. nih.gov |

| PER1 | Circadian Rhythm | Regulation is altered, potentially disrupting normal circadian cycles. t3db.cat3db.ca |

| Wnt/β-catenin | Cell Development, Proliferation | Signaling is altered. nih.gov |

Structure-Activity Relationships Governing AhR-Mediated Responses

The ability of a PCDF congener to activate the AhR is highly dependent on its structure. The structure-activity relationships for PCDFs and related dioxin-like compounds have been extensively studied. The key determinants for high-affinity binding and potent AhR activation are the number and, crucially, the positions of the chlorine atoms on the dibenzofuran (B1670420) backbone. invivochem.com

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| 1,3,4,6,7,8-Hexachlorodibenzofuran | 1,3,4,6,7,8-HxCDF |

| Aryl Hydrocarbon Receptor | AhR |

| Aryl Hydrocarbon Receptor Nuclear Translocator | ARNT |

| Aryl Hydrocarbon Receptor Repressor | AhRR |

| Cytochrome P450 1A1 | CYP1A1 |

| Cytochrome P450 1B1 | CYP1B1 |

| Polychlorinated dibenzofurans | PCDFs |

| Halogenated aromatic hydrocarbons | HAHs |

| Dioxin Responsive Elements | DREs |

| Xenobiotic Responsive Elements | XREs |

Computational and Modeling Approaches in Hexachlorodibenzofuran Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

QSAR and QSTR models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or toxicity. nih.govnih.goveuropa.eu These models are crucial for predicting the potential hazards of chemicals like 1,3,4,6,7,8-Hexachlorodibenzofuran, for which extensive toxicological data may be limited.

The development of predictive QSTR models for polychlorinated dibenzofurans (PCDFs), including 1,3,4,6,7,8-Hexachlorodibenzofuran, relies on the use of molecular descriptors. nih.govresearchgate.net These descriptors are numerical values that characterize the chemical structure in various ways, including constitutional, energetic, and assessment descriptors. nih.gov

Constitutional descriptors, such as molecular weight and the number of chlorine atoms, are fundamental to these models. nih.gov For instance, the number of chlorine atoms has been identified as a highly influential descriptor in QSTR models for the bioconcentration of PCDFs. nih.gov Other descriptors that have been successfully used to model the toxicity of PCDFs include those related to the molecule's shape, size, and electronic properties. researchgate.net

A study focusing on a range of PCDFs developed a statistically significant QSTR model for toxicity. This model incorporated descriptors such as MATS2e, SpDiam_Dzv, SHBa, and XLogP. researchgate.net The positive and negative correlations of these descriptors with toxicity provide insights into the structural features that drive the adverse effects of these compounds. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSTR Models for PCDFs

| Descriptor Category | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. nih.gov |

| Number of Chlorine Atoms (Cl) | The total count of chlorine atoms in the molecule. nih.gov | |

| Topological | MATS2e | 2D Moran autocorrelation - lag 2 / weighted by atomic Sanderson electronegativities. researchgate.net |

| SpDiam_Dzv | 3D spectral diameter from geometrical distance matrix weighted by van der Waals volumes. researchgate.net | |

| Quantum-Chemical | SHBa | Sum of E-states for (strong) H-bond acceptors. researchgate.net |

| Physicochemical | XLogP | A computed value for the logarithm of the octanol/water partition coefficient. researchgate.net |

This table is generated based on data from multiple sources and provides examples of descriptor types. nih.govresearchgate.net

Quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools in the development of QSAR and QSTR models for compounds like 1,3,4,6,7,8-Hexachlorodibenzofuran. ca.govresearchgate.netnih.gov DFT allows for the calculation of a wide range of molecular properties, known as quantum chemical descriptors, which can provide a more refined understanding of a molecule's reactivity and interaction potential. nih.govnih.gov

In the context of PCDF toxicity, DFT calculations at the B3LYP/6-31G* level of theory have been used to compute descriptors for QSTR models. researchgate.net These models have demonstrated a strong correlation between the calculated descriptors and the observed toxicity of the compounds. researchgate.net The use of DFT-based descriptors, such as electronic affinity and the Hirshfeld charge of specific atoms, can enhance the predictive power of QSTR models. mdpi.com

For example, a study on polychlorinated dibenzofurans utilized quantum chemical descriptors computed by the semi-empirical PM3 method to develop QSAR models for their toxicity. nih.gov The resulting models showed good predictive capabilities, suggesting that these descriptors effectively capture the factors governing the binding affinity of these chemicals to the aryl hydrocarbon receptor, a key event in their mechanism of toxicity. nih.gov

Environmental Fate and Transport Modeling

Modeling the environmental fate and transport of 1,3,4,6,7,8-Hexachlorodibenzofuran is essential for understanding its persistence, distribution, and potential for exposure in various ecosystems.

Predictive models for the bioaccumulation and biomagnification of persistent organic pollutants (POPs) like 1,3,4,6,7,8-Hexachlorodibenzofuran are critical for assessing their ecological risk. oup.comwur.nl Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure, while biomagnification is the increase in concentration of a substance in organisms at successively higher levels in a food chain. miami.eduyoutube.comnih.gov

Simple, steady-state models can be used to estimate the bioaccumulation of organic contaminants in aquatic food webs. cyf-kr.edu.pl These models often rely on the octanol-water partition coefficient (Kow) as a key parameter, which is a measure of a chemical's lipophilicity. nih.gov For many POPs, dietary uptake is a more significant pathway than direct uptake from water. ca.gov

For certain hexachlorodibenzofuran congeners, biotransformation can play a significant role in their bioaccumulation potential. oup.com Congeners that lack chlorine substitution at one or more of the lateral positions (2, 3, 7, and 8) may be more readily metabolized by organisms. oup.com

Table 2: Bioaccumulation Data for a Related Hexachlorodibenzofuran Congener

| Congener | Organism | Parameter | Value | Reference |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | Various | Bioaccumulation Factor (BAF) | Data not readily available in reviewed literature | |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | Fish | Bioconcentration Factor (BCF) | Data not readily available in reviewed literature |

Specific bioaccumulation and biomagnification factors for 1,3,4,6,7,8-Hexachlorodibenzofuran were not explicitly found in the reviewed literature. The table structure is provided for illustrative purposes.

Multimedia environmental fate models are used to simulate the persistence and dispersion of chemicals like 1,3,4,6,7,8-Hexachlorodibenzofuran in various environmental compartments, including air, water, soil, and sediment. researchgate.netnih.govnih.gov These models can be either steady-state or dynamic and often employ a fugacity-based approach. nih.govnih.gov

These models estimate mass fluxes between different environmental compartments, considering processes such as deposition, degradation, and transport. nih.gov For PCDFs, a major pathway from emission sources is deposition to soil and water, with subsequent degradation occurring primarily in soil and sediment. nih.govnih.gov The physical and chemical properties of individual congeners influence their environmental profile and transformation. nih.gov

Long-term environmental fate modeling can help predict future trends in contaminant concentrations and inform management strategies. nih.gov For instance, models have been used to simulate the long-term dynamics of PCDDs and PCDFs, taking into account historical emissions and environmental processes. nih.gov

Future Research Directions and Unresolved Questions in Hexachlorodibenzofuran Science

Advancements in Ultra-Trace Analytical Techniques

The accurate detection and quantification of 1,3,4,6,7,8-Hexachlorodibenzofuran in various environmental matrices are paramount for understanding its distribution and exposure pathways. Current analytical methods, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), are the gold standard for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. tandfonline.com However, future research should focus on enhancing these techniques to achieve even lower detection limits. This is particularly crucial for bioaccumulation studies and for detecting subtle biological effects at very low concentrations.

Future advancements should also aim to reduce the high cost and lengthy analysis times associated with current methods. The development of more rapid and cost-effective screening methods, potentially based on bioanalytical approaches, could facilitate wider-scale monitoring of environmental samples. Furthermore, multidimensional analytical techniques, such as two-dimensional gas chromatography (GC×GC) or liquid chromatography-gas chromatography (LC×GC), could provide increased selectivity and lower detection limits, allowing for a more comprehensive analysis of complex mixtures of PCDFs and other persistent organic pollutants.

Table 1: Current and Future-Focused Analytical Techniques for Hexachlorodibenzofurans

| Technique | Current Application | Future Research Direction |

| HRGC-HRMS | Standard for quantification of PCDFs. tandfonline.com | Lowering detection limits, reducing costs and analysis time. |

| Bioanalytical Methods | Limited use for screening. | Improving reliability and applicability for routine monitoring. |

| Multidimensional Chromatography (e.g., GC×GC) | Emerging for complex sample analysis. | Enhancing selectivity and lowering detection limits for a wider range of analytes. |

| Passive Sampling | Monitoring ambient conditions and fugitive emissions. | Broader application for long-term, cost-effective environmental monitoring. |

Development of Novel and Sustainable Remediation Technologies

The persistence of 1,3,4,6,7,8-Hexachlorodibenzofuran in the environment necessitates the development of effective and sustainable remediation technologies. Current methods for treating PCDF-contaminated soils include thermal treatment and various forms of bioremediation. nih.govresearchgate.netepa.gov

Thermal treatment at high temperatures (750°C to 1200°C) has been shown to be highly effective in removing PCDD/Fs from contaminated soil, with removal efficiencies exceeding 99.99%. nih.govresearchgate.net However, this method can be energy-intensive and may require additional measures to control air emissions. nih.gov

Bioremediation, which utilizes natural biological processes to break down or transform contaminants, offers a more sustainable and potentially cost-effective alternative. epa.govresearchgate.nettaylorandfrancis.com Several bioremediation approaches are being explored for dioxin-like compounds:

Aerobic Composting: Has demonstrated success in removing dioxins, with efficiencies ranging from 65% to 85%. nih.gov Amending contaminated soil with compost can enhance the biodegradation of PCDD/Fs. researchgate.net

Phytoremediation: The use of plants, such as zucchini, cucumber, and wheat, shows promise for removing dioxins from soil through root uptake and transpiration. nih.gov

Biosurfactants: Compounds like rhamnolipids and sophorolipids can increase the bioavailability of dioxins, making them more accessible to microbial degradation. nih.gov

A novel approach involves the addition of a "bio-solution" to enhance the removal of PCDD/Fs during the treatment of industrial dust, which has shown to inhibit the formation of highly chlorinated congeners. researchgate.net Future research should focus on optimizing these bioremediation techniques and exploring new microbial strains and consortia with enhanced degradation capabilities for specific congeners like 1,3,4,6,7,8-Hexachlorodibenzofuran.

Elucidation of Complex Environmental Transformation Networks

Understanding the environmental transformation of 1,3,4,6,7,8-Hexachlorodibenzofuran is critical for predicting its long-term fate and potential for exposure. One of the key transformation processes for PCDFs is photodegradation. nih.gov

Studies on the photodegradation of PCDDs and PCDFs have shown that the rate of degradation decreases with an increasing number of chlorine atoms. nih.gov However, the specific pathways and byproducts of the photodegradation of 1,3,4,6,7,8-Hexachlorodibenzofuran are not well understood. Research on other hexachlorinated congeners, such as 1,2,3,6,7,8-HxCDD, has identified dechlorination as a primary degradation pathway, leading to the formation of less chlorinated and potentially still toxic compounds. nih.gov

Future research must focus on:

Identifying the specific intermediate and final degradation products of 1,3,4,6,7,8-Hexachlorodibenzofuran under various environmental conditions (e.g., in water, soil, and air).

Determining the kinetics of these transformation reactions to develop accurate environmental fate models.

Table 2: Key Research Questions in the Environmental Transformation of 1,3,4,6,7,8-Hexachlorodibenzofuran

| Research Area | Key Unresolved Questions |

| Photodegradation | What are the specific degradation pathways and products? What is the quantum yield of the reaction? |

| Biodegradation | Which microorganisms are capable of degrading this specific congener? What are the metabolic pathways involved? |

| Abiotic Degradation | What is the potential for degradation through other chemical reactions in the environment? |

| Combined Effects | How do different environmental factors (light, microbes, temperature) interact to influence the overall transformation? |

Deeper Characterization of Subcellular and Cellular Interactions

The toxicity of 1,3,4,6,7,8-Hexachlorodibenzofuran, like other dioxin-like compounds, is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). t3db.canih.gov Binding of the PCDF to the AhR leads to a cascade of events, including the translocation of the receptor complex to the nucleus and the increased expression of certain genes, such as those for cytochrome P450 enzymes. nih.gov This can lead to a range of toxic responses, including immunotoxicity, carcinogenicity, and adverse effects on reproduction and development. t3db.carptu.de

While this general mechanism is understood for dioxin-like compounds as a class, there is a need for a deeper characterization of the specific interactions of 1,3,4,6,7,8-Hexachlorodibenzofuran at the subcellular and cellular levels. Future research should aim to:

Quantify the binding affinity of 1,3,4,6,7,8-Hexachlorodibenzofuran to the AhR and compare it to other PCDF congeners.

Identify the full spectrum of genes and signaling pathways that are altered by exposure to this specific isomer.

Investigate potential AhR-independent mechanisms of toxicity.

Understand how the cellular and subcellular interactions translate to tissue-specific and species-specific toxic effects. nih.gov

The overproduction of reactive oxygen species (ROS) and subsequent oxidative stress are known mechanisms of cellular toxicity for various toxicants, leading to mitochondrial dysfunction and DNA damage. nih.gov Investigating whether 1,3,4,6,7,8-Hexachlorodibenzofuran induces such effects is a critical area for future research.

Integrated Approaches for Comprehensive Environmental Risk Characterization

A comprehensive understanding of the environmental risk posed by 1,3,4,6,7,8-Hexachlorodibenzofuran requires an integrated approach that considers its environmental occurrence, fate, toxicity, and potential for human and ecological exposure. The current approach for assessing the risk of dioxin-like compounds relies on the concept of Toxic Equivalency Factors (TEFs), which relate the toxicity of individual congeners to that of the most toxic dioxin, 2,3,7,8-TCDD. researchgate.net

However, the risk assessment process can be improved by:

Congener-Specific Analysis: Conducting more congener-specific analyses in environmental and biological samples to get a more accurate picture of exposure. nih.govclu-in.org

Refining TEFs: Continuously evaluating and refining the TEF for 1,3,4,6,7,8-Hexachlorodibenzofuran as more toxicological data becomes available.

Mixture Toxicity: Investigating the toxic effects of realistic mixtures of PCDFs and other persistent organic pollutants, as human and environmental exposures typically involve complex mixtures.

Life-Stage and Species Sensitivity: Considering the differences in sensitivity to this compound across different life stages and species. nih.gov

Ultimately, an integrated risk characterization will involve combining data from advanced analytical techniques, environmental fate modeling, and in-depth toxicological studies to provide a more holistic and accurate assessment of the risks associated with 1,3,4,6,7,8-Hexachlorodibenzofuran.

Q & A

Q. What analytical methods are most effective for detecting 1,3,4,6,7,8-HxCDF in environmental samples?

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for isomer-specific detection due to its ability to resolve structurally similar congeners. EPA Method 1613 recommends using isotopic dilution with -labeled internal standards to improve accuracy and precision in complex matrices like soil or tissue . For lower detection limits (e.g., pg/L levels in water), tandem mass spectrometry (GCMS/MS) with a boosted efficiency ion source enhances sensitivity .

Q. How does the environmental fate of 1,3,4,6,7,8-HxCDF compare to other HxCDF isomers?

The compound’s environmental persistence is influenced by its Henry’s Law constant ( at 25°C), indicating low volatility, and a solubility of (predicted for similar isomers), which suggests strong adsorption to organic matter . Isomer-specific differences in bioaccumulation potential should be evaluated using congener-specific partition coefficients () and experimental models like quantitative structure-activity relationships (QSARs).

Q. What regulatory guidelines exist for 1,3,4,6,7,8-HxCDF in environmental matrices?

The U.S. EPA and Environment Canada classify it under "All Hexachlorodibenzofurans (HxCDFs)" in hazardous waste regulations (40 CFR Part 261). Screening levels for air (0.1 pg/m) and soil are based on its toxicity equivalence factor (TEF) relative to 2,3,7,8-TCDD . Researchers should consult regional frameworks, such as the Canadian Environmental Protection Act, for updated risk thresholds.

Advanced Research Questions

Q. How do interspecies differences impact the toxicokinetics of 1,3,4,6,7,8-HxCDF?

In vitro studies using human lymphoblastoid cells show aryl hydrocarbon hydroxylase (AHH) induction potency comparable to TCDD, whereas murine models exhibit lower sensitivity. To resolve this, dose-response experiments should compare CYP1A1/1B1 activation across species, controlling for hepatic metabolism and receptor affinity variations. Co-dosing with CYP inhibitors (e.g., α-naphthoflavone) can clarify metabolic pathways .

Q. What experimental strategies address discrepancies in reported environmental concentrations of 1,3,4,6,7,8-HxCDF?

Contradictions arise from matrix interference (e.g., lipid content in tissue) and analytical variability. Implement quality assurance protocols:

Q. Why is isomer-specific analysis critical for assessing 1,3,4,6,7,8-HxCDF’s toxicological profile?

Toxicity varies significantly with chlorination pattern. For example, 1,3,4,6,7,8-HxCDF exhibits lower AHH induction than 2,3,4,7,8-PeCDF but higher bioaccumulation in lipid-rich tissues. Use structure-activity relationship (SAR) models to predict congener-specific binding to the aryl hydrocarbon receptor (AhR) and validate via luciferase reporter assays .

Q. How can researchers optimize extraction protocols for 1,3,4,6,7,8-HxCDF in low-concentration samples?

- Solid-phase extraction (SPE): Combine Florisil and C18 cartridges to remove interfering lipids and humic acids .

- Accelerated solvent extraction (ASE): Use dichloromethane:hexane (1:1) at 100°C for 10 cycles to maximize recovery from sediment .

- Cleanup: Employ sulfuric acid-impregnated silica gel to degrade organic interferences without analyte loss .

Q. What methodologies validate the low-dose effects of 1,3,4,6,7,8-HxCDF in chronic exposure studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.